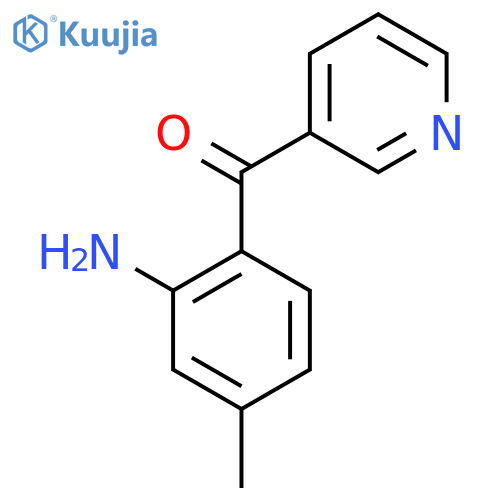Cas no 1261746-55-7 (3-(2-Amino-4-methylbenzoyl)pyridine)
3-(2-アミノ-4-メチルベンゾイル)ピリジンは、有機合成化学において重要な中間体として利用される化合物です。分子構造中にアミノ基とメチル基を有するベンゾイル基がピリジン環に結合しており、医薬品や機能性材料の合成原料としての高い潜在性を備えています。特に、その特異的な電子特性と反応性により、複雑な分子骨格の構築に適しています。高い純度と安定性を特徴とし、精密有機合成における多様な反応条件への耐性も有しています。

1261746-55-7 structure
商品名:3-(2-Amino-4-methylbenzoyl)pyridine
CAS番号:1261746-55-7
MF:C13H12N2O
メガワット:212.247182846069
CID:5008913
3-(2-Amino-4-methylbenzoyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(2-Amino-4-methylbenzoyl)pyridine
-
- インチ: 1S/C13H12N2O/c1-9-4-5-11(12(14)7-9)13(16)10-3-2-6-15-8-10/h2-8H,14H2,1H3
- InChIKey: NXJAACUNINJORU-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=NC=CC=1)C1C=CC(C)=CC=1N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 254
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 56
3-(2-Amino-4-methylbenzoyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010004269-250mg |
3-(2-Amino-4-methylbenzoyl)pyridine |
1261746-55-7 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
| Alichem | A010004269-1g |
3-(2-Amino-4-methylbenzoyl)pyridine |
1261746-55-7 | 97% | 1g |
1,445.30 USD | 2021-07-06 | |
| Alichem | A010004269-500mg |
3-(2-Amino-4-methylbenzoyl)pyridine |
1261746-55-7 | 97% | 500mg |
815.00 USD | 2021-07-06 |
3-(2-Amino-4-methylbenzoyl)pyridine 関連文献
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
1261746-55-7 (3-(2-Amino-4-methylbenzoyl)pyridine) 関連製品
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
